LT175 is a synthetically derived compound classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ ligand. [, , ] PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, playing a crucial role in regulating lipid, glucose, and energy metabolism. [, ] LT175 serves as a valuable research tool for investigating the therapeutic potential of targeting PPARα and PPARγ in metabolic diseases such as type 2 diabetes, obesity, and dyslipidemia. [, , , , ]
LT175 is a chiral molecule with a defined (2S) stereochemistry. [, ] X-ray crystallography studies have elucidated the binding mode of LT175 within the ligand-binding domain (LBD) of PPARα and PPARγ. [, , , , ] These structural insights provide valuable information for understanding its molecular interactions and designing novel analogues.
LT175 exerts its biological activity by acting as a dual agonist for both PPARα and PPARγ, albeit with different activation profiles. [, , ] It acts as a full agonist for PPARα, inducing robust transcriptional activation of target genes involved in fatty acid oxidation and lipid metabolism. [, ] In contrast, LT175 exhibits a partial agonist profile towards PPARγ. [, ] It interacts with the PPARγ-LBD, inducing conformational changes that promote the recruitment of specific coregulators like NCoR1 while hindering the binding of others like CBP. [, ] This selective coregulator recruitment profile contributes to its unique gene expression pattern and reduced adipogenic activity compared to full PPARγ agonists like rosiglitazone. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: